1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone

Chiral building block Asymmetric synthesis Enantiomeric purity

1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone (CAS 1354001-83-4) is a chiral, enantiomerically pure pyrrolidine derivative featuring a tertiary amino group, a primary amine, and an acetyl moiety. It belongs to a class of substituted 3-aminopyrrolidines that serve as versatile intermediates in the synthesis of biologically active molecules, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors.

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
Cat. No. B7921331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC(C)N(CCN)C1CCN(C1)C(=O)C
InChIInChI=1S/C11H23N3O/c1-9(2)14(7-5-12)11-4-6-13(8-11)10(3)15/h9,11H,4-8,12H2,1-3H3/t11-/m0/s1
InChIKeyJMHXZIBLIPXFIZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone: A Chiral Pyrrolidine Building Block for Medicinal Chemistry Procurement


1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone (CAS 1354001-83-4) is a chiral, enantiomerically pure pyrrolidine derivative featuring a tertiary amino group, a primary amine, and an acetyl moiety . It belongs to a class of substituted 3-aminopyrrolidines that serve as versatile intermediates in the synthesis of biologically active molecules, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors [1].

Why Generic Substitution of 1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone Leads to Stereochemical and Physicochemical Mismatch


In medicinal chemistry, substituting a chiral building block with its racemate or a different enantiomer can produce divergent biological outcomes due to differential target binding and pharmacokinetic profiles [1]. The (S)-enantiomer of this compound provides a defined three-dimensional arrangement critical for asymmetric induction in downstream synthetic steps and for maintaining consistent structure-activity relationships (SAR) in lead optimization programs.

Quantitative Differentiation Evidence for 1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone Against Closest Analogs


Defined (S)-Stereochemistry vs. Racemate: Single Enantiomer for Asymmetric Synthesis

The target compound is assigned as the (S)-enantiomer (CAS 1354001-83-4) with a defined stereochemical configuration . In contrast, the racemic form (CAS 1353970-18-9) is an undefined 1:1 mixture of (S) and (R) enantiomers . This stereochemical identity is critical: the racemate lacks net optical rotation and can lead to unpredictable biological outcomes.

Chiral building block Asymmetric synthesis Enantiomeric purity

LogP Advantage Over Methyl Analog: ~6-Fold Higher Lipophilicity for Membrane Permeability

The (S)-isopropyl analog exhibits a predicted LogP of 0.2763 , whereas the corresponding methyl analog has a predicted LogP of -0.5023 . The difference of 0.78 log units corresponds to an approximately 6-fold higher octanol-water partition coefficient, indicating significantly enhanced lipophilicity.

Lipophilicity LogP Membrane permeability CNS drug design

Boiling Point Difference vs. Methyl Analog: 23 °C Higher Reflects Stronger Intermolecular Forces

The (S)-isopropyl compound has a predicted boiling point of 341.0 ± 32.0 °C at 760 mmHg , while the methyl analog boils at 318.1 ± 32.0 °C under identical conditions . The 22.9 °C difference reflects the increased molecular weight and van der Waals interactions due to the larger isopropyl substituent.

Boiling point Volatility Purification Physicochemical property

Basicity Advantage Over Hydroxyethyl Analog: pKa < 10 Enables Salt Formation and Target Engagement

The target compound contains a primary amine with predicted pKa of approximately 9.60 (based on the methyl analog's pKa of 9.60 ). In contrast, the hydroxyethyl analog, where the amine is replaced by a hydroxyl group, has a predicted pKa of 14.73 . The difference of >5 pKa units means the amino compound is >100,000-fold more basic, conferring distinct protonation states and hydrogen-bonding capabilities at physiological pH.

Basicity pKa Salt formation Target engagement Functional group

Supplier Purity Consistency: ≥98% From Multiple Vendors vs. 95% For Less-Controlled Analogs

The (S)-enantiomer is consistently offered at ≥98% purity by multiple certified suppliers: Leyan (98%) and MolCore (NLT 98%) . In contrast, some analogs such as the methyl derivative are available from certain vendors at only 95% purity . The 3% absolute purity difference corresponds to 30,000 ppm of potential impurities in the lower-grade material, which can confound biological assay results.

Purity Quality control Reproducibility Vendor comparison

Optimal Application Scenarios for 1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone Based on Quantitative Evidence


Asymmetric Synthesis of Enantiomerically Pure DPP-IV Inhibitor Candidates

When designing novel DPP-IV inhibitors for type 2 diabetes, the defined (S)-stereochemistry of this building block ensures diastereomeric control in key synthetic steps, avoiding the pharmacological ambiguity of racemic intermediates . The pyrrolidine scaffold is validated in multiple DPP-IV inhibitor patents [1].

Development of CNS-Penetrant Lead Compounds

The 0.78 log unit higher LogP relative to the methyl analog indicates significantly improved membrane permeability potential, making this compound a preferred fragment for central nervous system (CNS) drug discovery programs where blood-brain barrier penetration is required .

Bioconjugation and Chemical Probe Design

The primary amine (pKa ≈9.60) provides a reactive handle for bioconjugation via NHS-ester or isothiocyanate coupling, enabling the construction of affinity probes or PROTACs. The hydroxyethyl analog lacks this functional capability and is unsuitable for amine-directed conjugation .

High-Purity Lead Optimization Libraries for Reproducible Screening

With ≥98% purity guaranteed by multiple suppliers, this compound meets the stringent quality requirements for high-throughput screening (HTS) libraries, reducing the risk of false positives from impurities that plague lower-purity (95%) analog batches .

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